molecular formula C60H64Cl14CuN12O8 B1177809 Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- CAS No. 156065-03-1

Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1-

Cat. No.: B1177809
CAS No.: 156065-03-1
M. Wt: 1641.1 g/mol
InChI Key: DWRNBBHJZHEQOQ-UHFFFAOYSA-L
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Description

Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- is an organic copper salt with the molecular formula C60H64Cl13CuN12O8+. This compound is known for its light green crystalline solid appearance and has a certain solubility in water . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The preparation of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- generally involves the following steps :

    Preparation before reaction: An appropriate amount of 2-methylimidazole and cuprous chloride solution is prepared.

    Mixing the reaction solution: 2-methylimidazole is dissolved in an appropriate amount of solvent, and cuprous chloride solution is added.

    Crystallization Isolation: The resulting compound is allowed to crystallize by controlling the temperature and stirring time.

Chemical Reactions Analysis

Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to the presence of copper ions.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

    Catalysis: It acts as an effective catalyst in organic synthesis reactions, such as the addition reaction of olefins.

Scientific Research Applications

Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- has a wide range of scientific research applications :

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis and application of dyes, such as organic light-emitting diode (OLED) dyes.

Mechanism of Action

The mechanism of action of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- involves its broad-spectrum protectant and eradicant properties . It disrupts membrane function, making it effective against a wide range of fungal diseases affecting cereals, field crops, fruit, and other crops .

Comparison with Similar Compounds

Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- can be compared with other similar compounds such as Prochloraz-CU, Prochloraz copper (II), and Prochloraz Copper Chloride . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness.

Properties

CAS No.

156065-03-1

Molecular Formula

C60H64Cl14CuN12O8

Molecular Weight

1641.1 g/mol

IUPAC Name

copper;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide;dichloride

InChI

InChI=1S/4C15H16Cl3N3O2.2ClH.Cu/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2

InChI Key

DWRNBBHJZHEQOQ-UHFFFAOYSA-L

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

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